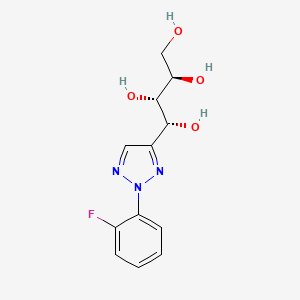
1-Tetradecyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tetradecyl-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science. The addition of a tetradecyl group to the benzimidazole core enhances its hydrophobicity, potentially altering its biological activity and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tetradecyl-1H-benzimidazole typically involves the condensation of 1,2-phenylenediamine with a tetradecyl aldehyde or tetradecyl carboxylic acid. The reaction is usually carried out under acidic or basic conditions, often using a catalyst to facilitate the cyclization process. For instance, the reaction can be performed in the presence of polyphosphoric acid or a Lewis acid like zinc chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography to ensure the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions: 1-Tetradecyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the benzimidazole ring to its dihydro form.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, Lewis acids, and bases.
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: N-alkyl or N-acyl benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1-Tetradecyl-1H-benzimidazole has found applications in various scientific research fields:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of materials with specific hydrophobic properties, such as coatings and surfactants.
Mecanismo De Acción
The mechanism of action of 1-Tetradecyl-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. The tetradecyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and cell membranes, potentially disrupting their function. This dual interaction can lead to various biological effects, including antimicrobial and antifungal activity.
Comparación Con Compuestos Similares
1-Hexadecyl-1H-benzimidazole: Similar structure with a hexadecyl group instead of a tetradecyl group, showing comparable hydrophobic properties.
1-Octadecyl-1H-benzimidazole: Contains an octadecyl group, further increasing hydrophobicity and potentially altering biological activity.
1-Dodecyl-1H-benzimidazole: With a dodecyl group, this compound has slightly lower hydrophobicity compared to 1-Tetradecyl-1H-benzimidazole.
Uniqueness: this compound is unique due to its specific balance of hydrophobicity and biological activity. The tetradecyl group provides an optimal length for interactions with hydrophobic regions of biological molecules, making it a valuable compound for various applications in chemistry, biology, and medicine.
Propiedades
Número CAS |
72816-80-9 |
|---|---|
Fórmula molecular |
C21H34N2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
1-tetradecylbenzimidazole |
InChI |
InChI=1S/C21H34N2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-23-19-22-20-16-13-14-17-21(20)23/h13-14,16-17,19H,2-12,15,18H2,1H3 |
Clave InChI |
QPHHOADAIHHOMT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCN1C=NC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate](/img/structure/B13417289.png)

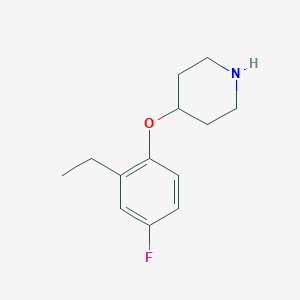
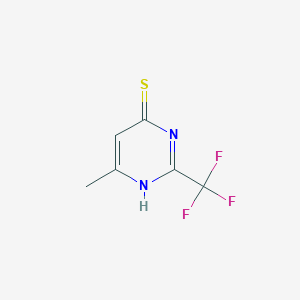
![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)
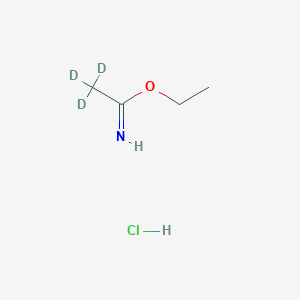
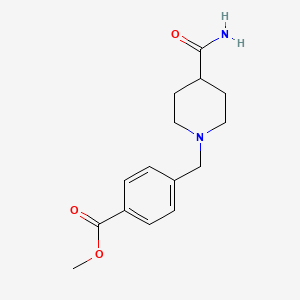

![hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate](/img/structure/B13417345.png)
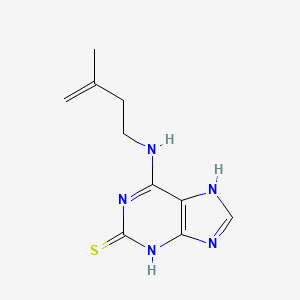
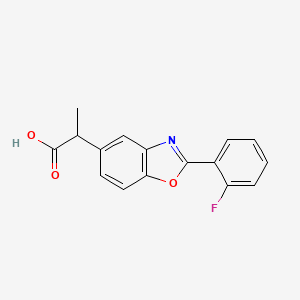
![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)
